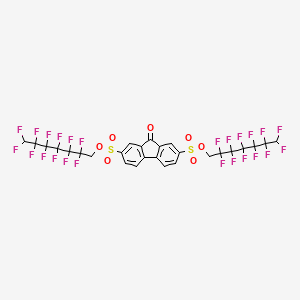
di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant hydrophobicity and chemical stability. It is used in various scientific and industrial applications due to its distinctive structural and functional attributes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate typically involves multiple steps, starting with the preparation of the fluorinated heptyl chain. This is followed by the introduction of the fluorenedisulphonate moiety. The reaction conditions often require the use of specialized reagents and catalysts to ensure high yield and purity. Commonly, the reactions are carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves rigorous purification steps, including distillation and recrystallization, to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Polymerization: It can be used as a monomer in polymerization reactions to create fluorinated polymers.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reactions are typically conducted under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while polymerization reactions result in high-molecular-weight fluorinated polymers.
Wissenschaftliche Forschungsanwendungen
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the development of fluorinated biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobicity.
Industry: Utilized in the production of high-performance materials, such as coatings and polymers, that require chemical resistance and durability.
Wirkmechanismus
The mechanism of action of di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The fluorine atoms enhance the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, influencing their structure and function. This makes it a valuable tool in biochemical research and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: Another fluorinated compound used in surface functionalization and nanomaterial synthesis.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate: Known for its use in creating water-repellent coatings.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate: Utilized in the production of fluorinated polymers.
Uniqueness
Di(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxo-9H-2,7-fluorenedisulphonate stands out due to its dual functional groups, which provide a unique combination of chemical stability and reactivity. This makes it particularly suitable for applications requiring both durability and versatility.
Eigenschaften
IUPAC Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) 9-oxofluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H12F24O7S2/c28-16(29)20(36,37)24(44,45)26(48,49)22(40,41)18(32,33)7-57-59(53,54)9-1-3-11-12-4-2-10(6-14(12)15(52)13(11)5-9)60(55,56)58-8-19(34,35)23(42,43)27(50,51)25(46,47)21(38,39)17(30)31/h1-6,16-17H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLLLWPZFVAGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)C3=C2C=CC(=C3)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H12F24O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
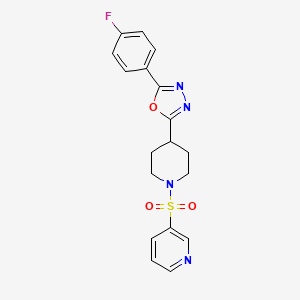
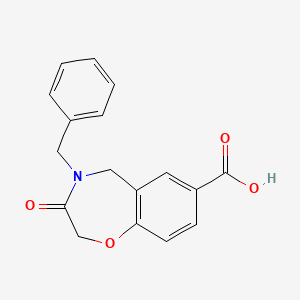
![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2451963.png)
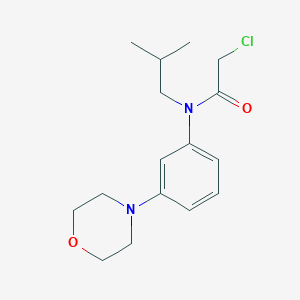
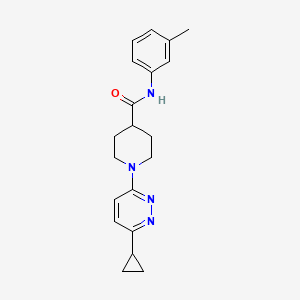
![N-[(2-chlorophenyl)methyl]-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2451968.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)

![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)
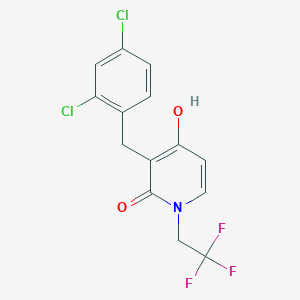
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)
![N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-[(5Z)-4-OXO-5-(PHENYLMETHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2451977.png)
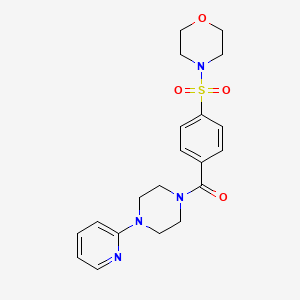
![1-[6-(4-FLUOROPHENYL)-3-METHYLIMIDAZO[2,1-B][1,3]THIAZOLE-2-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B2451982.png)
